molecular formula C12H19N3O4 B13328719 tert-Butyl (R)-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate

tert-Butyl (R)-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate

Cat. No.: B13328719
M. Wt: 269.30 g/mol
InChI Key: MFKFYWAOYVQNHM-SECBINFHSA-N
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Description

tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the tert-butyl group: This step involves the protection of the carboxyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the amino and methoxy groups: This can be done through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)benzoate
  • tert-Butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate

Uniqueness

tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

tert-butyl 4-[(2R)-2-amino-3-methoxy-3-oxopropyl]pyrazole-1-carboxylate

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-7-8(6-14-15)5-9(13)10(16)18-4/h6-7,9H,5,13H2,1-4H3/t9-/m1/s1

InChI Key

MFKFYWAOYVQNHM-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C[C@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)CC(C(=O)OC)N

Origin of Product

United States

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